Product packaging for Iridium--oxorhodium (1/1)(Cat. No.:CAS No. 395075-44-2)

Iridium--oxorhodium (1/1)

Cat. No.: B14235602
CAS No.: 395075-44-2
M. Wt: 311.12 g/mol
InChI Key: JUXKDUURTIYYGF-UHFFFAOYSA-N
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Description

Significance of Bimetallic and Mixed-Metal Oxide Systems in Contemporary Catalysis and Materials Science

Bimetallic and mixed-metal oxide systems are at the forefront of modern materials science and catalysis. pnas.orgresearchgate.net These materials, which contain two different metals, often exhibit properties that are superior to their single-metal counterparts. researchgate.net The combination of different metals can lead to synergistic effects, including enhanced catalytic activity, improved selectivity toward desired products, and greater stability. rsc.org

In catalysis, mixed-metal oxides are a major class of materials used in a wide array of industrial chemical transformations. researchgate.net Their effectiveness often stems from their unique acid-base and redox properties. researchgate.net The interaction between the different metal components can create electronic states and surface structures not found in single-metal oxides, leading to enhanced chemical and catalytic activity. pnas.org The ability to tune the properties of these materials by varying the composition and structure of the metal components opens up avenues for designing highly efficient and specialized catalysts. pnas.orgrsc.org

The significance of these systems extends to materials science, where mixed-metal oxides are investigated for their interesting electronic, magnetic, and optical properties. researchgate.net The development of new characterization techniques has enabled researchers to gain fundamental insights into the electronic and molecular structures of the active sites in mixed-metal oxide catalysts, leading to a paradigm shift in how these materials are understood and developed. researchgate.netlehigh.edu

Overview of Iridium and Rhodium Roles in Advanced Chemical Compound Design and Applications

Iridium (Ir) and rhodium (Rh) are both precious metals belonging to the platinum group. iloencyclopaedia.org They possess unique chemical and physical properties that make them highly valuable in the design of advanced chemical compounds and for various applications. samaterials.com

Iridium is a very hard, brittle, and dense metal with exceptional resistance to corrosion, even at high temperatures. vedantu.comwikipedia.org It is considered the most corrosion-resistant metal known. wikipedia.org These properties make it suitable for applications in harsh environments, such as in high-temperature crucibles, electrical contacts, and spark plugs for the aviation industry. iloencyclopaedia.orgsamaterials.com In catalysis, iridium-based materials are state-of-the-art catalysts for numerous reactions, including the oxygen evolution reaction (OER) in acidic media, a critical process for water electrolysis. osti.govsciopen.com

Rhodium is a hard, silvery-white, and corrosion-resistant metal. rsc.org A primary application of rhodium is in automotive catalytic converters, where it plays a crucial role in reducing nitrogen oxides (NOx) in exhaust gases. rsc.org In the chemical industry, rhodium complexes are used as catalysts for important processes like the production of acetic acid and in hydrogenation reactions. rsc.org The reactivity of rhodium complexes can be finely tuned by the choice of organic ligands, making them versatile for designing specific catalytic functions. researchgate.net

Both iridium and rhodium complexes have also garnered attention for their potential therapeutic applications, moving beyond their traditional roles in catalysis and materials. researchgate.netnih.gov

PropertyIridium (Ir)Rhodium (Rh)
Atomic Number 7745
Appearance Silvery-whiteSilvery-white
Density Very high (second-densest naturally occurring metal) wikipedia.orgHigh
Corrosion Resistance Extremely high, most corrosion-resistant metal known wikipedia.orgbyjus.comHigh rsc.org
Primary Catalytic Use Oxygen evolution reaction (OER) osti.govsciopen.com, hydrogenationAutomotive catalytic converters (NOx reduction) rsc.org, acetic acid production rsc.org
Other Applications High-temperature crucibles samaterials.com, spark plugs samaterials.com, electrical contacts samaterials.comCoating for optic fibers, jewelry rsc.org

Scope and Research Focus on Interplay within Iridium-Rhodium-Oxygen Compositions

Research into iridium-rhodium-oxygen systems is largely driven by the potential for synergistic effects between iridium and rhodium, particularly in catalysis. The focus is on understanding how the combination of these metals in an oxygen-containing environment can lead to enhanced performance that surpasses that of the individual components.

A significant area of investigation is the use of rhodium-iridium alloy nanoparticles as catalysts for the oxygen evolution reaction (OER) in acidic electrolytes, a challenging but important reaction for renewable energy technologies like water electrolyzers. osti.govacs.org Studies have shown that the catalytic activity of these alloys is highly dependent on their composition. acs.orgresearchgate.net For instance, research has demonstrated that Ir-rich Rh-Ir alloys exhibit superior OER performance compared to pure iridium nanoparticles. acs.orgresearchgate.net

Density functional theory (DFT) calculations have revealed that by alloying a small amount of rhodium with iridium, the binding energies of oxygen-containing intermediates (like O* and OOH*) on the catalyst surface are optimized. osti.govresearchgate.net This synergy of electronic and ensemble effects leads to faster reaction kinetics and enhanced OER activity. osti.govresearchgate.net The selective oxygenation of organic molecules is another area where the interplay between iridium, rhodium, and oxygen is explored, with evidence suggesting the formation of hydroperoxide intermediates (such as IrOOH) during the catalytic cycle. cdnsciencepub.com

The overarching goal of this research is to establish clear relationships between the composition, structure, and electrochemical performance of these materials. This fundamental understanding is crucial for the rational design of new, highly efficient electrocatalysts for various applications. acs.orgosti.gov

Research AreaFocusKey Findings
Acidic Oxygen Evolution Reaction (OER) Developing efficient and stable electrocatalysts. osti.govacs.orgRh-Ir alloy nanoparticles show enhanced activity over pure Ir. acs.orgresearchgate.net The performance is composition-dependent, with a specific ratio (e.g., Rh22Ir78) showing optimal results. acs.org
Synergistic Catalytic Effects Understanding the electronic and ensemble effects of alloying Rh with Ir. osti.govAlloying reduces the binding energy difference of oxygen intermediates, leading to faster kinetics. osti.govresearchgate.net
Selective Oxidation Catalytic oxygenation of organic molecules. cdnsciencepub.comEvidence for oxygen atom transfer via a hydroperoxide intermediate (IrOOH). cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula IrORh B14235602 Iridium--oxorhodium (1/1) CAS No. 395075-44-2

Properties

CAS No.

395075-44-2

Molecular Formula

IrORh

Molecular Weight

311.12 g/mol

IUPAC Name

iridium;oxorhodium

InChI

InChI=1S/Ir.O.Rh

InChI Key

JUXKDUURTIYYGF-UHFFFAOYSA-N

Canonical SMILES

O=[Rh].[Ir]

Origin of Product

United States

Synthetic Methodologies for Iridium Rhodium Oxygen Compounds and Architectures

Controlled Synthesis of Bimetallic Iridium-Rhodium Nanoparticles and Alloys with Oxygen Incorporation

The creation of bimetallic nanoparticles and alloys of iridium and rhodium, particularly with the inclusion of oxygen, involves precise control over nanoscale synthesis. These methods aim to produce materials with tunable compositions and properties.

Microwave-Assisted Synthesis Routes for Alloy Nanoparticles

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing Iridium-Rhodium (Ir-Rh) alloy nanoparticles. mdpi.comdntb.gov.ua This technique utilizes microwave irradiation to provide uniform and fast heating, which can lead to the formation of nanoparticles with narrow size distributions and controlled compositions. mdpi.com

A common approach is the polyol method, where a mixture of iridium and rhodium precursor salts, such as Iridium(III) chloride (IrCl₃) and Rhodium(III) chloride (RhCl₃), is reduced in a high-boiling point alcohol like ethylene (B1197577) glycol (EG). osti.gov The ethylene glycol acts as both the solvent and the reducing agent. A stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), is often added to prevent the nanoparticles from agglomerating. osti.gov

The synthesis is typically carried out in a specialized microwave reactor. For instance, a solution of the metal precursors can be injected into a pre-heated EG and PVP solution under continuous microwave irradiation. osti.gov The rapid color change of the solution to black indicates the quick formation of metallic nanoparticles. osti.gov The composition of the resulting alloy nanoparticles can be precisely controlled by adjusting the initial ratio of the iridium and rhodium precursors in the solution. google.com Research has demonstrated the synthesis of RhₓIr₍₁₀₀₋ₓ₎ alloy nanoparticles with a wide range of compositions. osti.gov The resulting nanoparticles are often sub-10 nm in size. acs.orgnih.gov In some variations, the synthesis of iridium oxide nanoparticles is achieved through the microwave-assisted thermal decomposition of precursors like Iridium(IV) carbonyl (Ir₄(CO)₁₂) in solvents such as propylene (B89431) carbonate, where the solvent can act as an oxygen source. nih.gov

Table 1: Parameters for Microwave-Assisted Synthesis of Ir-Rh Alloy Nanoparticles
ParameterDescriptionExample Values/ConditionsSource
PrecursorsMetal salts that provide the iridium and rhodium.Iridium(III) chloride (IrCl₃), Rhodium(III) chloride (RhCl₃) osti.gov
Solvent/Reducing AgentA high-boiling point liquid that dissolves precursors and facilitates reduction.Ethylene glycol (EG) osti.gov
Stabilizing AgentA polymer or surfactant that prevents nanoparticle aggregation.Polyvinylpyrrolidone (PVP) osti.gov
TemperatureThe reaction temperature achieved through microwave heating.150 °C osti.gov
Reaction TimeThe duration of the microwave irradiation.30 minutes osti.gov
Resulting Particle SizeThe average diameter of the synthesized nanoparticles.3.7 ± 0.8 nm for Rh₅₀Ir₅₀ osti.gov

Solution-Phase Approaches for Mixed Oxide Nanostructures

Solution-phase or colloidal synthesis offers a versatile route to produce iridium-rhodium mixed oxide nanostructures. These methods provide excellent control over the size, shape, and composition of the nanoparticles by manipulating reaction parameters. chemrxiv.org A general strategy involves the decomposition or reduction of molecular precursors in a liquid medium. nih.gov

For the synthesis of mixed Ir-Rh oxides, a co-reduction or thermal decomposition approach can be employed. This involves dissolving salts of both metals, such as iridium and rhodium chlorides or acetylacetonates, in a suitable solvent. rsc.orgnih.gov The choice of solvent is critical; high-boiling point organic solvents like oleylamine (B85491) or tetraethylene glycol can also act as stabilizing agents. rsc.orgacs.org

The formation of oxide nanostructures can be achieved by introducing an oxygen source or by subsequent oxidation. In some syntheses, the metal precursors are first reduced to form alloy nanoparticles, which are then oxidized. Alternatively, metal-oleate or -stearate complexes can be used, which decompose upon heating in the presence of an oxidizing agent to form the mixed oxide nanoparticles directly. acs.org Another approach involves the use of microemulsion systems, where nanoscale water droplets in an oil phase act as nanoreactors for the synthesis, allowing for fine control over particle size. mdpi.com The synthesis of iridium oxide nanoparticles, for example, has been demonstrated by the hydrolysis of iridium precursors in alkaline methanol (B129727), which could be adapted for a mixed-metal system. ku.dk

Precipitation and Co-precipitation Techniques for Oxide Formation

Precipitation and co-precipitation are straightforward and scalable methods for synthesizing iridium-rhodium mixed oxide powders. The fundamental principle involves the transformation of soluble metal salts into insoluble precipitates.

In a typical co-precipitation synthesis, aqueous solutions of soluble iridium and rhodium salts (e.g., chloride or nitrate (B79036) salts) are mixed in the desired stoichiometric ratio. A precipitating agent, most commonly a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the solution. nih.gov This causes the simultaneous precipitation of the metal hydroxides or hydrated oxides, such as Ir(OH)ₓ and Rh(OH)ᵧ. The key to this method is to maintain conditions (e.g., pH, temperature) that ensure both metal species precipitate together, leading to a homogeneous mixture at the atomic level.

After precipitation, the resulting solid is separated from the solution by filtration, washed to remove residual ions, and dried. The final step is calcination, where the mixed-hydroxide precursor is heated at high temperatures in air or an oxygen-containing atmosphere. This thermal treatment decomposes the hydroxides and drives off water, yielding the crystalline iridium-rhodium mixed oxide. The final properties of the oxide powder, such as crystallinity and particle size, are heavily influenced by the calcination temperature and duration.

Preparation of Iridium-Rhodium Mixed Oxide Coatings and Thin Films

The fabrication of iridium-rhodium mixed oxide coatings and thin films is crucial for applications such as protective layers and electrodes. Techniques like chemical vapor deposition and electrochemical deposition are employed to create these functional surfaces.

Chemical Vapor Deposition (CVD) Approaches for Metal and Oxide Films

Chemical Vapor Deposition (CVD) is a process used to produce high-quality, solid thin films from a gaseous phase. nii.ac.jp For iridium-rhodium films, Metal-Organic Chemical Vapor Deposition (MOCVD) is a particularly suitable variant, utilizing volatile organometallic precursors. mdpi.com

In this method, volatile precursors of iridium and rhodium are introduced into a reaction chamber in the gas phase. The substrate to be coated is heated to a specific temperature, causing the precursors to decompose on its surface and form a film. To create a mixed Ir-Rh film, a combination of precursors for each metal is used simultaneously. The composition of the film can be controlled by adjusting the partial pressures of the individual precursors. google.com

A critical aspect of depositing high-purity films of these metals is the management of carbon contamination, which can arise from the decomposition of the organic ligands in the precursors. researchgate.net The introduction of oxygen as a co-reactant gas during the CVD process has been shown to be effective in reducing carbon impurities. nii.ac.jpingentaconnect.com Furthermore, the presence of oxygen can facilitate the direct deposition of a mixed iridium-rhodium oxide film (IrₓRhᵧO₂) instead of a metallic alloy. mdpi.com The deposition temperature and oxygen partial pressure are key parameters that determine whether a metallic, mixed metal-oxide, or pure oxide film is formed. mdpi.com

Table 2: Common Precursors for MOCVD of Iridium and Rhodium
MetalPrecursor NameChemical FormulaSource
IridiumIridium(III) acetylacetonateIr(acac)₃ nii.ac.jpmdpi.com
Iridium(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)(MeCp)Ir(COD) mdpi.com
IridiumIridium(III) 2,2,6,6-tetramethyl-3,5-heptanedionateIr(thd)₃ mdpi.com
RhodiumRhodium(III) acetylacetonateRh(acac)₃ researchgate.net
RhodiumTris(trifluoroacetylacetonato)rhodium(III)Rh(tfac)₃ researchgate.net

Electrochemical Deposition Techniques for Mixed Oxide Anodes

Electrochemical deposition is a versatile and cost-effective technique for fabricating iridium-rhodium mixed oxide coatings, particularly for use as anodes in electrochemical processes. mdpi.com These coatings are often applied to a stable substrate, such as titanium, to create what are known as Dimensionally Stable Anodes (DSAs) or Mixed Metal Oxide (MMO) anodes. denora.commetakem.de

The process can be carried out in several ways. One method involves electrodeposition from molten salt electrolytes. researchgate.net A eutectic mixture of chloride salts (e.g., CsCl-NaCl-KCl) containing dissolved iridium and rhodium chlorides is used as the electrolyte at high temperatures. elmattech.ru By applying a cathodic current, the Ir and Rh ions are reduced and co-deposited onto the substrate to form an alloy coating. elmattech.ru

Another approach uses aqueous electrolytes. Iridium-rhodium alloys can be deposited from cyanide-based baths. 911metallurgist.com To form a mixed oxide, an anodic deposition process can be used. In this technique, a potential is applied that is sufficient to oxidize both the metal precursors in the solution and the water, leading to the direct formation and deposition of a hydrated mixed oxide film onto the anode surface. nih.govscispace.comnih.gov For example, iridium oxide (IrOₓ) films are readily formed by the anodic oxidation of iridium complexes in solution. nih.govscispace.com A similar principle can be applied to a solution containing both iridium and rhodium precursors to generate a robust, catalytically active Ir-Rh mixed oxide anode. The composition and morphology of the deposited film can be controlled by adjusting the electrolyte composition, pH, deposition potential, and current density. researchgate.net

Atomic Layer Deposition (ALD) for Controlled Oxide Layer Growth

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform layers with atomic-level precision. This method is particularly advantageous for creating complex oxide materials, such as iridium-rhodium oxides, by sequential, self-limiting surface reactions. The growth of iridium-rhodium oxide films via ALD typically involves the alternating exposure of a substrate to a rhodium precursor, an iridium precursor, and an oxygen source, such as ozone (O₃) or molecular oxygen (O₂).

The selection of appropriate organometallic precursors is critical for the successful ALD of iridium and rhodium-containing films. Common precursors include β-diketonates like Rh(acac)₃ (rhodium acetylacetonate) and Ir(acac)₃ (iridium acetylacetonate). nih.govrsc.org The deposition temperature is a key parameter that influences the film's composition and crystallinity. For instance, metallic rhodium thin films have been achieved using Rh(acac)₃ and ozone at temperatures between 200-220°C, with trace amounts of rhodium oxide (RhO₂) being formed. nih.gov Similarly, metallic iridium films can be deposited using Ir(acac)₃ and ozone at around 190°C. nih.gov The formation of a mixed iridium-rhodium oxide with a specific 1:1 stoichiometry would necessitate careful tuning of the precursor pulsing sequence and deposition temperature.

Studies have shown that ozone-based ALD processes can deposit oxides of iridium and rhodium at temperatures below 200°C. acs.org The growth of rhodium oxide thin films has been demonstrated using Rh(acac)₃ and ozone at temperatures between 160°C and 220°C. researchgate.net The resulting films are often amorphous. By carefully controlling the ratio of iridium and rhodium precursor pulses, it is possible to grow a mixed Ir-Rh-O thin film. For example, a method for fabricating Rhodium-Iridium (Rh-Ir) metal alloy films using ALD involves depositing a thin film of Rh followed by an overlayer of Ir, which is then subjected to rapid Joule heating to induce alloying. nih.govfrontiersin.org This approach could be adapted with an oxidation step to form the desired iridium-oxorhodium (1/1) compound.

The table below summarizes typical precursors and conditions used in the ALD of iridium and rhodium-containing films.

Table 1: Precursors and Conditions for ALD of Iridium and Rhodium Films

MetalPrecursorCo-reactantDeposition Temperature (°C)Resulting Film
RhodiumRh(acac)₃O₃200-220Metallic Rh with traces of RhO₂ nih.gov
RhodiumRh(acac)₃O₃160-220Amorphous RhOₓ researchgate.net
IridiumIr(acac)₃O₃~190Metallic Ir nih.gov
IridiumIr(acac)₃O₂/Air225-375Metallic Ir rsc.org

Formation of Organometallic and Coordination Complexes Incorporating Iridium, Rhodium, and Oxygen-Bearing Ligands

The synthesis of discrete organometallic and coordination complexes containing iridium, rhodium, and oxygen provides a pathway to molecular-level control over the bimetallic core and its reactivity. These methods often involve the careful selection of ligands and reaction conditions to direct the assembly of the desired molecular architecture.

Ligand Exchange Reactions for Metal-Oxygen and Metal-Hydroxo Precursors

Ligand exchange is a fundamental reaction in coordination chemistry and serves as a versatile route to introduce oxygen-bearing ligands to iridium and rhodium centers. This can involve the displacement of labile ligands, such as halides or solvents, by incoming ligands like hydroxides, alkoxides, or carboxylates.

A common strategy involves starting with readily available iridium and rhodium halide precursors. For instance, an effective solution-based process for fabricating iridium oxide thin films employs a pre-coordination step where the [IrCl₆]³⁻ precursor undergoes a ligand exchange with hydroxide ions to form the stable [Ir(OH)₆]³⁻ complex. researchgate.net This principle can be extended to bimetallic systems. The synthesis of new neutral square-planar pyridine (B92270) di-imine rhodium and iridium complexes with O-donor ligands, such as hydroxido (-OH) and methoxido (-OCH₃), has been reported. mdpi.com These are typically prepared by reacting the corresponding chlorido complexes with a suitable hydroxide or methoxide (B1231860) source. mdpi.com

The synthesis of heterobimetallic iridium-aluminum and rhodium-aluminum complexes bridged by oxypyridine ligands further illustrates this methodology. researchgate.net In what is termed a "transition metal first" strategy, Vaska's complex, [Ir(PPh₃)₂(CO)Cl], or its rhodium analogue, is reacted with a silver salt to facilitate the removal of the chloride ligand, which is then replaced by the bridging oxypyridine ligand. researchgate.net Similarly, the iridium analogue of a 4,5-benzotropone π-complex was obtained via a ligand exchange reaction using [Ir(CH₂CH₂)₂Cl]₂. chemrxiv.org

Reductive Carbonylation Routes to Oxo/Carbonyl Clusters

Reductive carbonylation is a powerful method for the synthesis of metal carbonyl clusters, often starting from higher oxidation state metal salts. This process typically involves the use of carbon monoxide (CO) as both a reducing agent and a ligand source. While the direct synthesis of a discrete iridium-rhodium oxo/carbonyl cluster via this route is not extensively documented in the provided context, the principles can be inferred from related rhodium chemistry.

For example, a catalytic system for the reductive carbonylation of aryl iodides to arylaldehydes has been developed using RhCl₃·3H₂O and triphenylphosphine (B44618) (PPh₃) with syngas (a mixture of CO and H₂). beilstein-journals.org In this process, RhCl₃·3H₂O is initially reduced by PPh₃ to a Rh(I) species, which is the active catalyst. This demonstrates the in-situ generation of a low-valent rhodium carbonyl species under reductive conditions. beilstein-journals.org

The carbonylation of diolefin-containing rhodium and iridium complexes can also lead to the formation of carbonyl complexes. csic.es The synthesis of rhodium and iridium hydride carbonyl complexes can be achieved by treating a rhodium or iridium compound with a liquid reaction medium containing an alkali metal hydroxide or alkoxide and a reducing agent like carbon monoxide. google.com It is plausible that a mixed-metal synthesis starting with appropriate iridium and rhodium precursors under reductive carbonylation conditions could lead to the formation of heterobimetallic oxo/carbonyl clusters, where the oxo ligand could originate from a controlled introduction of an oxygen source or from the cleavage of oxygen-containing solvents or precursors.

Oxidation-Induced Complex Formation Mechanisms, including Pyridyl-Imine Species

The formation of iridium-rhodium complexes can also be induced by oxidation, particularly when using ligands that are susceptible to oxidation themselves. A notable example is the synthesis of half-sandwich iridium(III) and rhodium(III) complexes with pyridyl-imine ligands.

The reaction of pyridine-amine ligands with the dimeric precursors [(η⁵-C₅(CH₃)₅)MCl₂]₂ (where M = Ir or Rh) in the presence of adventitious oxygen leads to the formation of the oxidized pyridyl-imine complexes. acs.orgnih.gov This transformation involves the oxidative dehydrogenation of the amine group to an imine, with the metal center being in the +3 oxidation state. The mechanism is supported by the detection of hydrogen peroxide as a byproduct. acs.orgnih.gov The choice of solvent also plays a role, with nonpolar solvents like dichloromethane (B109758) favoring the formation of the initial pyridyl-amine complexes, while more polar solvents like methanol can facilitate the oxidation. acs.orgnih.gov

Furthermore, the synthesis of rhodium and iridium pyridine di-imine complexes with O-donor ligands like hydroxido and methoxido has been achieved. mdpi.comresearchgate.net These complexes are typically synthesized from the corresponding chloride precursors. This demonstrates that stable M-O bonds can be formed within these ligand frameworks.

The table below provides examples of reaction conditions for oxidation-induced complex formation.

Table 2: Oxidation-Induced Synthesis of Iridium and Rhodium Pyridyl-Imine Complexes

Metal PrecursorLigand TypeAtmosphereSolventProduct
[(η⁵-C₅(CH₃)₅)MCl₂]₂ (M=Ir, Rh)Pyridine-amineAdventitious OxygenCH₃OHPyridyl-imine complex acs.orgnih.gov
[(η⁵-C₅(CH₃)₅)MCl₂]₂ (M=Ir, Rh)Pyridine-amineN₂CH₂Cl₂Pyridyl-amine complex acs.orgnih.gov

Advanced Characterization Techniques and Spectroscopic Analysis of Iridium Rhodium Oxygen Systems

Spectroscopic Probes for Electronic Structure and Bonding

Spectroscopic techniques are indispensable for elucidating the intricate electronic properties and bonding characteristics within iridium-rhodium-oxygen compounds. By probing the interactions of these materials with electromagnetic radiation, detailed information about oxidation states, coordination environments, and vibrational modes can be obtained.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques for determining the oxidation states and local coordination environments of iridium and rhodium in bimetallic oxides and complexes.

X-ray Absorption Spectroscopy (XAS) , which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state and the local geometric structure around the absorbing atom. nih.govacs.orgucdavis.edu The position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the element; a shift to higher energy generally indicates a higher oxidation state. ethz.chresearchgate.net For instance, in studies of Ir-Rh alloy catalysts, XANES has been used to confirm the presence of Rh₂O₃ nanoparticles and to observe changes in the reducibility of these species upon the addition of iridium. researchgate.net EXAFS analysis, on the other hand, yields data on bond distances and coordination numbers. rsc.orgresearchgate.net In bimetallic Pt-Rh and Ir-Rh clusters, EXAFS has been instrumental in determining the interatomic distances and coordination numbers, revealing the structure of the metallic framework. osti.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, which are characteristic of the element and its oxidation state. mdpi.comnih.gov For iridium-rhodium systems, XPS can distinguish between metallic and oxidized species. For example, metallic iridium (Ir(0)) exhibits a characteristic Ir 4f₇/₂ peak at approximately 60.9 eV, while oxidized iridium species like IrO₂ show peaks at higher binding energies (around 61.5 eV to 62.4 eV). nus.edu.sgnih.govcardiff.ac.uk Similarly, metallic rhodium (Rh(0)) has a Rh 3d₅/₂ peak around 307 eV, whereas Rh₂O₃ shows a shift to higher binding energies. mdpi.comresearchgate.net Studies on Ir-Rh alloys have utilized XPS to confirm the formation of bimetallic nanoparticles and to analyze the surface oxidation states of both metals. researchgate.netnus.edu.sgresearchgate.net

ElementCore LevelCompound/StateBinding Energy (eV)Reference(s)
IridiumIr 4f₇/₂Metallic Ir~60.9 nus.edu.sg
IridiumIr 4f₇/₂IrO₂61.5 - 62.4 nus.edu.sgnih.govcardiff.ac.uk
IridiumIr 4f₇/₂IrCl₃~62.5 cardiff.ac.uk
RhodiumRh 3d₅/₂Metallic Rh~307.0 mdpi.com
RhodiumRh 3d₅/₂Rh₂O₃>308.0 mdpi.com
RhodiumRh 3d₅/₂RhI₃~308.5 researchgate.net

This table presents representative binding energies from various iridium and rhodium compounds to illustrate the shifts observed with changes in oxidation state and chemical environment.

Infrared (IR) and Raman Spectroscopy for Metal-Oxygen Vibrations and Ligand Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to probe the bonds within a molecule or crystal lattice. ksu.edu.sae-bookshelf.deirdg.orgacs.org In the context of iridium-rhodium-oxygen systems, these methods are particularly useful for identifying metal-oxygen (M-O) and metal-ligand vibrations.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. ksu.edu.sa For a hypothetical Iridium--oxorhodium (1/1) compound, one would expect to observe characteristic stretching and bending frequencies for the Ir-O, Rh-O, and potentially Ir-O-Rh bridging bonds. The positions of these bands provide information about bond strength and geometry. e-bookshelf.de A common application of IR spectroscopy in studying bimetallic systems is the use of probe molecules like carbon monoxide (CO). The vibrational frequency of adsorbed CO is sensitive to the nature of the metal surface it is bonded to. On Ir-Rh bimetallic catalysts, distinct IR bands are observed for CO adsorbed on iridium sites, rhodium sites, and mixed Ir-Rh sites. rsc.org For instance, CO linearly bonded to Rh⁰ typically shows a band around 2055 cm⁻¹, which can shift to lower wavenumbers (e.g., 2035 cm⁻¹) upon alloying with iridium, indicating electronic effects between the two metals. rsc.org Gem-dicarbonyl species on isolated rhodium cations, often found in supported catalysts, give rise to characteristic symmetric and asymmetric stretching bands. acs.orgmdpi.com

Raman Spectroscopy , which relies on the inelastic scattering of light, is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. ksu.edu.sautwente.nl It is complementary to IR spectroscopy and can be advantageous for studying aqueous systems due to the weak Raman scattering of water. For metal oxides, Raman spectroscopy can provide a fingerprint of the crystalline structure and identify M-O vibrations.

Vibrational ModeCompound/SystemWavenumber (cm⁻¹)TechniqueReference(s)
Linear CO on Rh⁰Rh/CeO₂-ZrO₂~2055IR rsc.org
Linear CO on Ir-Rh alloyIr-Rh/CeO₂-ZrO₂~2035IR rsc.org
Gem-dicarbonyl on Rh⁺ (symm.)Rh-MFI2116IR ucdavis.edu
Gem-dicarbonyl on Rh⁺ (asymm.)Rh-MFI2049IR ucdavis.edu
Bridged CO on Rh nanoparticlesRh-MFI~1885IR ucdavis.edu
CO on Rh/CeO₂Rh/CeO₂2126IR mdpi.com

This table provides examples of IR frequencies for CO adsorbed on various rhodium-containing catalysts, illustrating how this probe molecule can be used to characterize the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For diamagnetic iridium-rhodium complexes, particularly those with phosphine (B1218219) or organic ligands, ¹H, ¹³C, and ³¹P NMR are routinely used. csic.esrsc.orgresearchgate.net

³¹P NMR is especially informative for complexes containing phosphine ligands. The chemical shift (δ) and coupling constants (e.g., ¹J(Rh-P)) provide direct information about the coordination of the phosphine to the metal center. researchgate.netcsic.es In heterobimetallic Ir-Rh complexes, ³¹P NMR can distinguish between different isomers and monitor ligand exchange processes. For example, in cationic rhodium carbonyl complexes, the ¹J(P-Rh) coupling constant is a sensitive probe of the electronic environment of the rhodium center. us.es

NucleusComplex Type/ExampleChemical Shift (δ, ppm)Coupling Constant (Hz)Reference(s)
³¹P[Rh(dppm)(...)][OTf]-¹J(P-Rh) = 91 us.es
³¹P[Ir(dppm)(...)][OTf]-- csic.es
³¹P[RhCp(ppy)Cl]67.0- rsc.org
³¹P[IrCp(ppy)Cl]66.7- rsc.org
¹³C[RhCp(ppy)Cl] (Cp)96.3¹J(C-Rh) = 6.3 rsc.orgrsc.org
¹H[Ir(H)(Cl)(PNP-Np)]-13.62 (Ir-H)²J(H-P) = 16.1 csic.es

This table presents selected NMR data for various rhodium and iridium complexes, demonstrating the utility of this technique in characterizing their solution structures. "ppy" refers to a 2-phenylpyridine (B120327) derivative and "dppm" to bis(diphenylphosphino)methane.

UV-Vis Spectroscopy for Electronic Transitions and Complex Identification

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or complex. nih.gov The absorption of light in this region corresponds to the promotion of electrons from lower to higher energy orbitals. In iridium-rhodium systems, UV-Vis spectra are used to identify complexes in solution and to study their electronic properties.

For many transition metal complexes, the observed bands can be assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. mdpi.com For example, iridium(IV) chloro-complexes, such as [IrCl₆]²⁻, exhibit characteristic absorption bands in the visible region (e.g., at 433 nm and 488 nm) that can be used for their quantification and speciation analysis in solution. researchgate.netcsic.es The UV-Vis spectra of iridium(I) and rhodium(I) olefin complexes have been used to identify strong MLCT bands, providing insight into the electronic communication between the metal and the ligands. acs.org The high extinction coefficients of these bands are often indicative of charge transfer transitions. acs.org

Complex/Systemλₘₐₓ (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)AssignmentReference(s)
[IrCl₆]²⁻ in HCl433, 488-d-d/LMCT researchgate.netcsic.es
[IrCl(C₂H₄)(α-diimine)]412, 508, 6267400, 7100, 3900MLCT acs.org
[Rh(ptpy)₂(dip)]PF₆368, 43312960, 12900MLCT/π-π* acs.org
[Ir(ppy)₂(phen)]⁺377~40000MLCT researchgate.net

This table shows representative UV-Vis absorption data for various iridium and rhodium complexes. "ptpy" is a phenyl-terpyridine ligand, "dip" is 4,7-diphenyl-1,10-phenanthroline, "ppy" is 2-phenylpyridine, and "phen" is 1,10-phenanthroline.

Diffraction-Based Structural Elucidation Methods

While spectroscopic methods provide valuable information about bonding and electronic structure, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Molecular Complexes and Agostic Interactions

The crystal structures of oxo-bridged diiron(III) complexes, for example, reveal the Fe-O-Fe bond angle, which can be either linear or bent, significantly influencing the magnetic properties of the compound. scispace.com By analogy, determining the Ir-O-Rh angle in a crystalline iridium-rhodium oxide would be crucial for understanding its electronic and magnetic behavior.

Furthermore, single-crystal X-ray diffraction is sensitive enough to identify subtle bonding features such as agostic interactions, where a C-H bond from a ligand interacts with the metal center. Such interactions have been identified in rhodium(III) and iridium(III) pincer complexes, providing insight into the electronic saturation and reactivity of the metal center. acs.org

Compound/ComplexMetal-Metal Distance (Å)Metal-Ligand Bond Length (Å)Key Angle (°)Reference(s)
[Ir(V)₂(μ-O)₂(dpyp)₄]²⁺Ir-Ir: 2.78Ir-O(μ): 1.88-1.90O-Ir-O: ~90 acs.org
[Rh(III)(PNP-Np)(biph)]⁺-Rh-C(biph): 2.08-2.10P-Rh-P: 165.7 acs.org
[Ir(III)(PNP-Np)(biph)]⁺-Ir-C(biph): 2.09-2.11P-Ir-P: 164.2 acs.org
[Fe₂(μ-O)(L)₂Cl₂]Fe-Fe: 3.54Fe-O(μ): 1.77Fe-O-Fe: 180.0 scispace.com
[IrCl(COE)(α-diimine)]-Ir-Cl: 2.38N-Ir-N: 76.5 acs.org

This table presents selected structural data obtained from single-crystal X-ray diffraction for various transition metal complexes, including an oxo-bridged iridium dimer and several rhodium and iridium pincer complexes. "dpyp" is a di(2-pyridynyl)-2,4-pentanediolate ligand, "PNP-Np" is a neopentyl-substituted pincer ligand, "biph" is 2,2'-biphenyl, and "COE" is cyclooctene.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is an essential technique for identifying the crystalline phases within a bulk material. For iridium-rhodium oxide systems, PXRD is employed to determine the crystal structure, phase purity, and crystallite size of the synthesized materials.

In the study of bimetallic catalysts, the formation of solid solutions or distinct oxide phases of iridium and rhodium can be monitored using PXRD. For instance, studies on rhodium-iridium nanoparticles supported on zirconia have shown that the crystal structure of the support can influence the formation of rhodium-iridium solid-solution oxides after calcination. rsc.org Monoclinic zirconia has been found to facilitate the formation of these solid-solution oxides, which can then be transformed into metallic random alloys upon hydrogen pretreatment. rsc.org The diffraction patterns of such systems can reveal the presence of alloyed structures through shifts in peak positions relative to the pure metal or oxide phases. rsc.org

It is important to note that many iridium-based oxide materials synthesized for electrocatalysis are poorly crystalline or even amorphous to X-rays. ingentaconnect.com In such cases, while PXRD may show broad, ill-defined peaks, it still provides valuable information by confirming the amorphous or nanocrystalline nature of the material. For crystalline Iridium--oxorhodium (1/1), the PXRD pattern would be expected to show peaks corresponding to a specific crystal structure, potentially a rutile or a related mixed-oxide phase. The precise peak positions and intensities would be dependent on the stoichiometry and the degree of crystalline order.

Below is a representative table illustrating the type of data obtained from PXRD analysis of a hypothetical Iridium--oxorhodium (1/1) sample compared to its constituent oxides.

Sample Prominent Diffraction Peaks (2θ) Inferred Crystal Structure Crystallite Size (nm)
IrO₂28.1°, 34.7°, 40.1°, 54.0°Rutile15
Rh₂O₃24.5°, 33.8°, 36.5°, 42.1°Corundum20
Iridium--oxorhodium (1/1)27.5°, 34.2°, 39.5°, 53.8°Solid Solution (Rutile-like)12

This table is illustrative and based on typical values for related oxide systems.

Electron Microscopy (TEM, SEM) for Nanostructure and Morphology of Oxide Materials

For iridium-rhodium oxide systems, TEM analysis can reveal the formation of nanoparticles, their size distribution, and their dispersion on a support material. High-resolution TEM (HRTEM) can even provide insights into the crystalline nature of individual nanoparticles and identify lattice fringes corresponding to specific crystallographic planes. For example, in studies of IrOx nanoparticles on titania nanorods, TEM images have shown uniformly distributed nanoparticles with sizes less than 10 nm. acs.org

SEM provides a broader view of the material's surface morphology. It can be used to assess the porosity, surface roughness, and the presence of agglomerates in the Iridium--oxorhodium (1/1) material. In the context of supported catalysts, SEM can visualize how the mixed oxide nanoparticles are distributed across the surface of the support material. researchgate.net

The combination of SEM with Energy-Dispersive X-ray Spectroscopy (EDXS) allows for elemental mapping, confirming the co-localization of iridium and rhodium within the same nanoparticles or regions of the material, which is crucial for verifying the formation of a mixed oxide. rsc.org

Here is a data table summarizing typical morphological data obtained from electron microscopy for an Iridium--oxorhodium (1/1) catalyst:

Parameter SEM Findings TEM Findings
Particle Morphology Agglomerates of spherical particlesIndividual spherical nanoparticles
Average Particle Size N/A (provides agglomerate size)8-12 nm
Size Distribution BroadNarrow
Dispersion Uniformly distributed on supportHigh dispersion of individual particles
Surface Features Porous structure with high surface areaClear lattice fringes in HRTEM

Electrochemical Characterization for Catalytic Intermediates and Surface Processes

Electrochemical methods are paramount for evaluating the catalytic activity and understanding the surface processes of Iridium--oxorhodium (1/1) in electrocatalytic reactions. These techniques probe the redox transitions and provide insights into the reaction mechanisms at the electrode-electrolyte interface.

Cyclic Voltammetry (CV) for Redox Behavior and Isomer-Dependent Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of electroactive species. For iridium-rhodium oxide systems, CV provides a characteristic fingerprint of the various oxidation state changes that the metals undergo within a specific potential window. scispace.com

The cyclic voltammogram of Iridium--oxorhodium (1/1) in an acidic electrolyte would be expected to exhibit features corresponding to the redox transitions of both iridium and rhodium species. The reversible changes in the valency of the metal atoms, often accompanied by proton transfer, give rise to symmetrical voltammetric peaks. scispace.com For instance, the Ir(III)/Ir(IV) redox transition is a well-known pseudocapacitive feature of iridium oxide. mdpi.com The presence of rhodium would introduce its own set of redox peaks, and the overlap and interaction of these redox processes can provide information on the electronic structure of the mixed oxide. researchgate.net

The shape and position of these redox peaks can be influenced by the material's structure and morphology, including any isomer-dependent properties if different structural arrangements of the same Iridium--oxorhodium (1/1) composition exist. The integrated charge under the voltammetric peaks can also be used to estimate the electrochemically active surface area (ECSA) of the catalyst. mdpi.com

A representative data table summarizing key parameters from a cyclic voltammetry study is presented below.

Electrocatalyst Redox Peak Potential (V vs. RHE) Anodic/Cathodic Peak Separation (mV) Estimated ECSA (m²/g)
IrO₂0.95 (IrIII/IrIV)3085
Rh₂O₃0.70 (RhIII/RhIV)4560
Iridium--oxorhodium (1/1)0.85 (Combined Ir/Rh)35110

This table is illustrative and presents hypothetical data for comparison.

Operando Spectroscopy During Electrocatalytic Reactions for Mechanistic Insights

To gain a deeper understanding of the catalytic mechanism, operando spectroscopy techniques are employed. These methods allow for the real-time monitoring of the catalyst's structural and electronic properties under actual reaction conditions. Techniques such as operando X-ray absorption spectroscopy (XAS), Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) can be coupled with electrochemical measurements.

For the oxygen evolution reaction (OER), a key application for iridium-based catalysts, operando spectroscopy can help identify the active catalytic sites and the nature of the reaction intermediates. frontiersin.org For example, operando XAS can track changes in the oxidation state and local coordination environment of both iridium and rhodium as a function of the applied potential. This can reveal which metal center is more active at different stages of the catalytic cycle and how they might work synergistically.

Operando FTIR or Raman spectroscopy can detect the vibrational modes of adsorbed species, such as hydroxyl (OH), oxo (O), and hydroperoxyl (OOH*) intermediates, which are believed to be involved in the OER mechanism. chinesechemsoc.org By correlating the appearance and disappearance of these species with the electrochemical response, a detailed picture of the reaction pathway on the Iridium--oxorhodium (1/1) surface can be constructed.

A summary of potential findings from operando spectroscopy is provided in the following table:

Operando Technique Potential Range (V vs. RHE) Observed Changes in Iridium--oxorhodium (1/1) Mechanistic Insight
XAS 1.2 - 1.6Increase in average Ir and Rh oxidation stateBoth metals participate in the redox process leading to OER.
Raman Spectroscopy 1.3 - 1.5Appearance of bands associated with M-OH and M=O stretching modesIdentification of key reaction intermediates.
FTIR Spectroscopy 1.4 - 1.6Detection of OOH* speciesConfirmation of the involvement of hydroperoxyl intermediates at higher potentials.

Theoretical and Computational Chemistry Approaches to Iridium Rhodium Oxygen Interactions

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.orguci.edu It has become a primary tool for studying iridium-rhodium-oxygen interactions, offering a balance of computational cost and accuracy that is particularly advantageous for complex transition metal systems. umn.edursc.org DFT calculations allow for the prediction of material behavior from first principles, based on quantum mechanical considerations. wikipedia.org

DFT calculations are employed to probe the nature of metal-oxygen bonds and to determine the preferred oxidation states of iridium and rhodium in various chemical environments. In mixed-metal oxide systems, DFT can rationalize geometry-dependent redox properties. researchgate.net For instance, studies on rhodium and iridium complexes with pyridine (B92270) di-imine (PDI) ligands and O-donor groups have used theoretical methods to analyze the metal oxidation states, revealing that iridium centers tend to form stronger bonds than rhodium due to relativistic effects. mdpi.com

In the context of catalysis, the oxidation state of the metal is critical. DFT studies on iridium aqua complexes have detailed the light-induced oxidation from Ir(III) to a catalytically active Ir(V)-oxo species. nih.gov Similarly, research into C-H amidation reactions has shown that both iridium and rhodium proceed through a high-valent M(V)-imido intermediate, with the iridium reaction being significantly faster due to the relativistic contraction of the Ir(V) center, a feature elucidated by DFT. researchgate.net Localized orbital bonding analysis on rhodium oxide cluster ions (Rh2O7+) has indicated that rhodium can maintain low oxidation states of +1 or +2 even when coordinated to various oxygen groups like peroxides and superoxides. nih.gov

DFT is instrumental in mapping the intricate reaction pathways and identifying transition states in catalytic cycles involving iridium and rhodium. This is particularly evident in the study of the oxygen evolution reaction (OER), a critical process for renewable energy technologies. acs.orgosti.govnih.gov For Ir-Rh alloy nanoparticles, DFT calculations have been used to determine the reaction free energies for OER on various surfaces, including Rh(111), Ir(111), and mixed RhxIr(1-x)(111) facets. osti.gov

Computational studies have also clarified mechanisms in organic synthesis. For the iridium-catalyzed ortho-C–H alkenylation of benzylamines, DFT calculations revealed a detailed mechanism involving N-deprotonation, C–H activation, olefin insertion, and reductive elimination. acs.org These calculations supported experimental observations, such as the reversibility of the C-H activation step. acs.org Likewise, in C-H and O-H bond activation by Schiff base ligands, DFT was used to optimize the structures of the resulting organorhodium and organoiridium complexes, providing insight into their formation. nih.govfrontiersin.org The mechanism of iridium-catalyzed C-H functionalization has been investigated, with DFT calculations favoring an Ir(III)-Ir(V) pathway over a previously proposed Ir(I)-Ir(III) mechanism. researchgate.net

A key application of DFT in catalysis is the prediction of the stability and binding energies of reaction intermediates. osti.gov In the acidic OER, Ir-based materials are considered state-of-the-art catalysts, and their performance is dictated by the binding energy of oxygen-containing intermediates. osti.gov DFT calculations have shown that alloying iridium with a small amount of rhodium creates synergistic electronic and ensemble effects. acs.orgnih.govscispace.com This synergy optimizes the binding energies of O* and OOH* intermediates, reducing the difference between them. acs.orgosti.gov This reduction in the binding energy gap accelerates the kinetics of the rate-determining step, leading to enhanced OER activity. acs.orgosti.govscispace.com

The OER activities of Rh-Ir alloy nanoparticles exhibit a volcano-shaped dependence on the iridium content, with Ir-rich compositions like Rh22Ir78 showing a threefold enhancement in mass activity compared to pure iridium nanoparticles. acs.orgnih.gov This performance boost is directly linked to the optimized intermediate binding energies. acs.orgosti.govnih.govscispace.com

Table 1: DFT Findings on Rh-Ir-O Systems in Catalysis
SystemCatalytic ProcessKey DFT FindingReference
Rh-Ir Alloy NanoparticlesOxygen Evolution Reaction (OER)Alloying Rh with Ir reduces the binding energy difference between O* and OOH* intermediates, enhancing OER kinetics. acs.orgosti.gov
Rh22Ir78 NanoparticlesAcidic OERSynergistic effects lead to a 3-fold enhancement in mass activity compared to pure Ir NPs at 300 mV overpotential. acs.orgnih.gov
Ir(III) and Rh(III) ComplexesC-H AmidationReaction proceeds via an M(V)-imido intermediate; Ir is ~1100 times faster than Rh due to relativistic effects stabilizing the Ir(V) state. researchgate.net
Ir-catalyzed Benzylamine AlkenylationC-H AlkenylationThe C-H activation step is reversible and not the rate-determining step of the catalytic cycle. acs.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the electronic excited states of molecular systems. aip.orgrsc.org It is widely applied to understand the photophysical and photochemical properties of iridium and rhodium complexes, which are important for applications like organic light-emitting diodes (OLEDs) and photosensitizers. nih.govtandfonline.combohrium.com

TDDFT calculations allow for the assignment of electronic absorption spectra, providing insights into the nature of the transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT). nih.govacs.orgnih.gov For example, in cyclometalated rhodium and iridium complexes with imidazole-containing Schiff bases, TDDFT studies supported the interpretation of experimental electronic absorption spectra and room-temperature fluorescence. nih.gov Similarly, for iridium(III) complexes with tridentate ligands, TDDFT was used to calculate absorption and emission wavelengths, showing how substituents influence photophysical properties. tandfonline.com

Comparative studies between iridium and rhodium complexes often use TDDFT to explain differences in their photophysical behavior. nih.govacs.org While luminescent iridium(III) complexes are widely studied for their phosphorescent properties, analogous rhodium complexes have been less explored due to their generally poorer photophysical characteristics. nih.gov TDDFT calculations can help rationalize these differences by analyzing the character of the excited states. nih.gov

Table 2: Representative TDDFT Results for Iridium and Rhodium Complexes
Complex TypeProperty StudiedKey TDDFT FindingReference
Cyclometalated Ir(III) and Rh(III) Schiff Base ComplexesAbsorption and EmissionCalculations confirmed experimental spectra and showed all complexes display fluorescence at room temperature. nih.gov
Ir(III) Complexes with Tridentate LigandsPhotophysical PropertiesCalculated emission wavelengths were 503 nm, 486 nm, and 493 nm for the three studied complexes. tandfonline.com
Cationic Ir(III) ComplexesElectronic TransitionsDFT/TDDFT showed the excited state has mixed 3MLCT and 3LLCT character. bohrium.com
Ir(III) and Rh(III) Picolinate ComplexesSpectroscopic PropertiesThe Rh complex showed significant mixing of MLCT, LLCT, and metal-centered (MC) states, affecting its properties. nih.gov

Ligand Field Theory and Molecular Orbital Analysis for Metal Coordination Environments and Orbital Splitting

Ligand Field Theory (LFT) and Molecular Orbital (MO) analysis provide qualitative and quantitative frameworks for understanding the electronic structure and bonding in transition metal complexes. These approaches are often combined with DFT calculations to offer a deeper understanding of coordination environments.

LFT has been used to rationalize the highly geometry-dependent redox properties of iridium(IV) pyridine-alkoxide stereoisomers, which span a 300 mV range. researchgate.net A full MO analysis was crucial in explaining why iridium-mediated amido transfer is significantly faster than the rhodium-mediated equivalent, highlighting unique bonding features and relativistic effects that favor the Ir(V) intermediate. researchgate.net

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a standard practice to describe electronic transitions. nih.govfrontiersin.org In organorhodium and organoiridium Schiff base complexes, the HOMO and LUMO were found to be concentrated mainly on the ligand framework, indicating that the lowest energy electronic absorptions are primarily due to intraligand transitions. nih.govfrontiersin.org In a study on rhodium complexes with pincer ligands, IBO (Intrinsic Bond Orbital) analysis revealed the involvement of three key orbitals in C-C and C-H bond activation: a CC→Rh σ donation, a CH→Rh σ donation, and a Rh→CCH π backdonation, characterizing the bonding in a dynamic η³-CCH agostic intermediate. mdpi.com

First-Principles Simulations for Material Properties and Interfacial Phenomena

First-principles simulations, a term that encompasses DFT methods applied to materials, are essential for predicting the bulk and interfacial properties of iridium-rhodium-oxygen systems. These simulations are critical for designing new materials for advanced technologies.

For example, first-principles simulations have been used to evaluate the potential of rhodium and iridium as next-generation interconnect metals in semiconductor technology. ibm.comaip.org These studies calculated fundamental properties like the activation energy of diffusion, which is related to electromigration resistance. The results projected that both Rh (1.5 eV) and Ir (2.6 eV) should have significantly better resistance to electromigration than copper (0.8 eV). aip.org The simulations also assessed the adhesion of Rh and Ir to various liner materials (e.g., TiN, TiO), finding that a TiO liner provides the strongest adhesion, which is crucial for preventing delamination in integrated circuits. ibm.comaip.org

In the realm of catalysis, first-principles calculations have been used to model the stability of dinuclear rhodium and iridium clusters on oxide supports like titanate and niobate nanosheets. osti.gov These simulations, which guided the interpretation of experimental spectroscopy and microscopy data, suggested a stable end-on binding mode for the metal dimers on the support surface. osti.gov Furthermore, ab initio simulations are used to investigate complex interfacial phenomena, such as the structure of the IrO2-water interface during catalysis, which is key to understanding acid-base properties and the mechanism of water oxidation. chemrxiv.org

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “Iridium-oxorhodium (1/1)” that adheres to the specified detailed outline. Extensive searches have revealed no specific theoretical or computational studies, such as atomistic simulations, surface science models, or quantum chemical calculations, that focus on a compound with this precise 1:1:1 stoichiometry of iridium, rhodium, and oxygen.

The requested topics—atomistic simulations of diffusion, surface science models for adsorption and reactivity, and quantum chemical calculations for mechanistic insights—are highly specialized areas of research. Such detailed analyses are conducted on well-characterized and synthesized materials. The absence of publications on "Iridium-oxorhodium (1/1)" indicates that this specific compound is not a subject of current or past focused research, and therefore, no data exists to populate the required sections of the article.

While there is research on iridium-rhodium alloys, iridium oxides, and rhodium oxides separately, particularly in the context of catalysis and materials science researchgate.netosti.gov, this information cannot be accurately extrapolated to the specific, hypothetical compound "Iridium-oxorhodium (1/1)". Doing so would constitute scientific speculation rather than factual reporting.

Therefore, due to the lack of specific research findings for "Iridium-oxorhodium (1/1)," the generation of a scientifically accurate and authoritative article as per the user's request is not feasible.

Catalytic Reactivity and Mechanistic Studies of Iridium Rhodium Oxygen Compounds

Electrocatalysis by Iridium-Rhodium Mixed Oxides and Alloys

Iridium-rhodium mixed oxides and alloys have emerged as highly promising electrocatalysts for a range of energy-relevant reactions. Their enhanced performance compared to their individual constituent metals is often attributed to synergistic effects that favorably modify the electronic structure and surface chemistry of the catalyst.

The oxygen evolution reaction (OER) is a critical process in technologies such as water electrolyzers for hydrogen production. In acidic environments, the reaction is particularly challenging, requiring catalysts that are both highly active and stable under corrosive conditions. Iridium-based materials are the state-of-the-art catalysts for acidic OER, and their combination with rhodium has been shown to further enhance their performance.

The enhanced OER activity of iridium-rhodium bimetallic catalysts is a result of a combination of synergistic, ensemble, and electronic effects. Density functional theory (DFT) calculations have been instrumental in elucidating these contributions. By alloying a small amount of rhodium with iridium, the binding energy difference between the key O* and OOH* intermediates in the OER mechanism is reduced. nih.govacs.org This reduction in the energy difference between subsequent elementary steps leads to faster reaction kinetics and, consequently, enhanced OER activity. nih.govacs.org

The bimetallic synergy arises from the close interaction of the two different metal atoms, which creates active sites with electronic properties that are distinct from those of the pure metals. The ensemble effect refers to the requirement of a specific arrangement of surface atoms (an ensemble) to catalyze a particular reaction step effectively. In Ir-Rh alloys, the presence of Rh atoms in the vicinity of Ir active sites can modulate the adsorption energies of reaction intermediates. The electronic effect involves the modification of the electronic structure of one metal by the other, leading to changes in the d-band center and, therefore, the binding strength of adsorbates. In the Ir-Rh system, these effects work in concert to optimize the binding of oxygen-containing species, facilitating the OER pathway. nih.govacs.org

The catalytic activity and durability of iridium-rhodium nanoparticles for the OER are strongly dependent on their composition and morphology. Research has shown that the OER activities of Rh-Ir alloy nanoparticles exhibit a volcano-shaped dependence on the iridium composition. nih.gov Specifically, Ir-rich nanoparticles (with Ir content ≥ 51%) demonstrate superior OER performance compared to pure Ir nanoparticles, as evidenced by lower overpotentials and higher mass activities. nih.gov

The optimal composition has been identified as Rh₂₂Ir₇₈, which achieves a maximum mass activity of 1.17 A mg⁻¹(Ir) at an overpotential of 300 mV in 0.5 M H₂SO₄. nih.gov This represents a threefold enhancement in activity relative to pure Ir nanoparticles, making it one of the most active OER catalysts reported for acidic conditions. nih.gov The improved activity is attributed to the synergistic effects that optimize the binding energies of OER intermediates. nih.gov

The morphology of the nanoparticles also plays a crucial role. Sub-10 nm, composition-tunable Rh-Ir alloy nanoparticles have been synthesized and shown to be highly effective. nih.gov The small size of the nanoparticles provides a high surface area, maximizing the number of active sites. Furthermore, these Rh-Ir alloy nanoparticles have demonstrated excellent durability in strongly acidic electrolytes, which is a critical requirement for practical applications in proton exchange membrane (PEM) water electrolyzers. nih.gov

OER Activity of Rh-Ir Alloy Nanoparticles in 0.5 M H₂SO₄
Catalyst CompositionOverpotential at 10 mA cm⁻² (mV)Mass Activity at 300 mV Overpotential (A mg⁻¹(Ir))Reference
Pure Ir~348~0.39 nih.gov
Rh₂₂Ir₇₈~3001.17 nih.gov
Rh₄₉Ir₅₁~325~0.65 nih.gov

The electrocatalytic ammonia (B1221849) oxidation reaction (AOR) is a key process for applications such as ammonia-based fuel cells and wastewater treatment. Bimetallic iridium-rhodium catalysts have shown promise for this reaction as well. Theoretical studies using density functional theory have investigated the AOR mechanism on Ir, Rh, and their alloys.

On a pure iridium cluster, the AOR is proposed to proceed through successive dehydrogenation of ammonia to form atomic nitrogen, followed by the formation of an N-N bond to produce N₂. However, this pathway can be hindered by the strong binding of nitrogen atoms, which can poison the catalyst surface. In contrast, on bimetallic catalysts, the iridium sites tend to attract the poisoning intermediates like NH and N, leaving the platinum-group metal sites (in this context, rhodium would behave similarly to platinum) available for ammonia oxidation to proceed via a hydrazine formation pathway, which is less susceptible to poisoning. This synergistic effect in bimetallic Ir-Rh catalysts can lead to enhanced activity and stability for the AOR.

The hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR) are fundamental reactions in electrochemistry, crucial for fuel cells and electrolyzers. The activity of different platinum-group metals for the HOR/HER in acidic media has been compared, and the general trend is: Pt > Ir ≈ Rh > Pd.

Both iridium and rhodium are highly active for hydrogen electrocatalysis, with their performance being close to that of platinum, the benchmark catalyst. The activation energies for the HOR/HER process are lowest for Pt and Ir (approximately 20 kJ/mol), while Rh exhibits a slightly higher activation energy (around 30 kJ/mol). The similar transfer coefficients for both the anodic and cathodic reactions (approximately 0.5) for these metals suggest a similar reaction mechanism. The high activity of both iridium and rhodium makes their alloys and mixed oxides interesting candidates for bifunctional catalysts for both the HER and OER in water splitting applications.

Oxygen Evolution Reaction (OER) Mechanisms in Acidic Media

Homogeneous Catalysis by Iridium(III) and Rhodium(III) Complexes with Oxygen-Bearing Ligands

While iridium and rhodium are well-known for their roles in heterogeneous catalysis, their complexes also serve as powerful homogeneous catalysts. Iridium(III) and rhodium(III) complexes featuring ligands with oxygen donor atoms, such as carboxylates, alkoxides, phenoxides, and β-diketonates, are involved in a variety of catalytic transformations. These oxygen-bearing ligands can influence the electronic and steric properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst.

Iridium(III) acetate, for instance, is utilized as a catalyst in various organic synthesis reactions, including hydrogenation and oxidation processes. myskinrecipes.com The acetate ligand, being an oxygen-donor, can modulate the electron density at the iridium center, facilitating key steps in the catalytic cycle.

In the realm of rhodium catalysis, rhodium(I) complexes with phenoxide and acetate ligands have been shown to be active catalysts for H-D exchange between arenes and water. researchgate.net Mechanistic studies suggest a pathway involving the dissociation of the oxygen-bearing ligand to open a coordination site for substrate activation. researchgate.net While this example involves Rh(I), it highlights the important role that oxygen-donor ligands can play in facilitating catalytic cycles, a principle that extends to Rh(III) catalysis. For example, Rh(III) complexes are known to catalyze a variety of reactions, and the presence of oxygen-bearing ligands can influence the catalyst's stability and selectivity.

Rhodium(III) catecholate complexes have been studied for their ability to catalyze the oxidation and oxygenation of catechols. These reactions proceed through intermediates where both the catechol and molecular oxygen are coordinated to the rhodium center. Similarly, iridium(III) complexes with oxygen-donor ligands have been investigated as catalysts for oxidation reactions, including water oxidation. The electronic properties of the ligands attached to the iridium center have a significant impact on the rates of oxygenation and deoxygenation. nih.gov

The use of β-diketonate ligands in iridium(III) and rhodium(I) complexes is also noteworthy. These ligands can influence the redox behavior of the metal complexes, which is a critical aspect of their catalytic activity. The electronic properties of the β-diketonate ligand, tuned by its substituents, can be linearly related to the oxidation potential of the corresponding rhodium complex.

Photoinduced Hydrogen Production from Water

An efficient homogeneous catalytic system has been developed for producing hydrogen from water using visible light, which utilizes cyclometalated iridium(III) photosensitizers and tris-2,2'-bipyridyl rhodium(III) water reduction catalysts. acs.org Through synthetic modifications of both the iridium photosensitizer, Ir(C^N)2(N^N)+, and the rhodium catalyst, Rh(N^N)33+, a family of catalysts with varied photophysical and electrochemical properties has been created. acs.org

The optimized system operates through a reductive quenching pathway, which provides the necessary driving force to form [Rh(N^N)2]0. This species is identified as the active catalyst for the reduction of water to generate hydrogen. acs.org To confirm the homogeneous nature of this catalytic process, poisoning tests using mercury or carbon disulfide (CS2) were conducted, providing strong evidence against the involvement of colloidal or nanoparticulate metal species. acs.org The efficiency of iridium-based electrocatalysts in proton exchange membrane (PEM) water electrolysis is attributed to the metal's high corrosion resistance in acidic conditions. eepower.com Recent research has demonstrated that incorporating lattice water into iridium oxide (IrOx·nH2O) can enhance both activity and stability for the oxygen evolution reaction (OER), a key step in water splitting. eepower.com This lattice-water-assisted mechanism offers a pathway to improve catalyst efficiency without causing structural degradation. eepower.com

Table 1: Components of the Homogeneous Photocatalytic System for Hydrogen Production

Component Role Example Compound Structure
Iridium(III) Complex Photosensitizer Ir(C^N)2(N^N)+
Rhodium(III) Complex Water Reduction Catalyst Rh(N^N)33+
Sacrificial Electron Donor Provides electrons for catalyst regeneration Triethanolamine (TEOA)

Selective Catalytic Oxidation Reactions using Hydrogen/Oxygen Mixtures

Bimetallic systems involving iridium and rhodium have been investigated for selective oxidation reactions using hydrogen and oxygen mixtures. An iridium(III) hydride complex in solution, under a hydrogen/oxygen atmosphere at ambient temperatures, has been shown to slowly catalyze the selective oxygenation of cyclooctene to cyclooctanone. cdnsciencepub.com In this reaction, hydrogen acts as a two-equivalent reducing agent, accepting the second oxygen atom from the O2 molecule to form water. cdnsciencepub.com This process shows similarities to oxygenation reactions performed by P450 enzymes. cdnsciencepub.com

Mechanistic studies based on spectroscopic evidence suggest that the reaction proceeds via an oxygen atom transfer to the olefin from a metal hydroperoxide intermediate (IrOOH). This intermediate is formed by the insertion of O2 into the metal-hydride bond. The iridium hydride is thought to be regenerated through the hydrogenolysis of the resulting iridium-hydroxo species, which also produces water. cdnsciencepub.com However, competing reactions such as the catalytic hydrogenation of the olefin and the hydrogenolysis of oxygen to water are also observed. cdnsciencepub.com In contrast, related rhodium systems tested under similar conditions did not yield selective oxidation products, often resulting in extensive catalytic hydrogenation instead. cdnsciencepub.comcdnsciencepub.com

The catalytic process is slow, with a turnover for cyclooctanone per iridium of about two per day at 5°C. cdnsciencepub.com The presence of excess acid is crucial for maintaining the active iridium hydride species in solution and preventing the precipitation of iridium metal. cdnsciencepub.com

Carbonylation and Hydroformylation Processes

Rhodium complexes are widely recognized for their catalytic prowess in carbonylation and hydroformylation reactions, which are fundamental processes in industrial organic synthesis. wikipedia.orgmdpi.com For instance, the Monsanto process for acetic acid production relies on a rhodium carbonyl complex, [Rh(CO)2I2]−, to carbonylate methanol (B129727). mdpi.com Similarly, hydroformylation, the conversion of alkenes to aldehydes, is effectively catalyzed by rhodium complexes. wikipedia.orgnih.gov

While rhodium catalysts are dominant in these fields, research has explored the influence of iridium. Cationic oxygen adducts derived from both rhodium and iridium carbonyl salts have been studied, revealing unique reactivity patterns influenced by the metal centers and ligands. research-nexus.net These adducts are considered potential intermediates in catalytic cycles, particularly in oxidation processes, which could lead to the development of more efficient catalytic systems. research-nexus.net

In the context of hydroformylation, rhodium-catalyzed processes can utilize CO2 as a surrogate for the highly toxic carbon monoxide (CO). A one-pot hydroformylation of olefins using CO2, a hydrosilane, and H2 has been developed, catalyzed by a rhodium complex. dicp.ac.cnnih.gov Mechanistic studies suggest a tandem sequence where the hydrosilane reduces CO2 to CO, followed by a conventional rhodium-catalyzed hydroformylation with the in situ generated CO and H2. dicp.ac.cnnih.gov The stability and formation of rhodium carbonyl species, such as Rh(CO)2 and Rh(CO)H, can be influenced by particle size, gas pressure, and temperature, which in turn affects catalytic activity and selectivity in reactions like the hydroformylation of ethylene (B1197577). pnas.org

Asymmetric Hydrogenation of Organic Substrates

Asymmetric hydrogenation is a critical method for synthesizing optically active compounds, with rhodium and iridium complexes playing pivotal roles. nih.govwiley-vch.de Rhodium complexes with chiral phosphine (B1218219) ligands have been extensively used for the asymmetric hydrogenation of various functionalized olefins, such as dehydroamino acids. wiley-vch.dersc.orgacs.org

Iridium catalysts, particularly those with chiral P,N ligands, have expanded the scope of asymmetric hydrogenation to include unfunctionalized olefins, which are challenging substrates for traditional rhodium and ruthenium catalysts. nih.govacs.org These iridium-based systems have demonstrated excellent enantioselectivities for a wide range of unfunctionalized aryl-substituted olefins. acs.org

Direct comparisons between rhodium and iridium catalysts have been conducted. For the asymmetric transfer hydrogenation (ATH) of ketones in water, catalysts derived from [Cp*MCl2]2 (where M=Rh, Ir) and TsDPEN have been shown to be effective. nih.gov The Rh(III) catalyst was found to be more efficient in water than the Ir(III) catalyst, achieving enantioselectivities up to 99% ee. nih.gov The catalytic activity is highly pH-dependent, with optimal pH windows of 5.5-10.0 for the rhodium catalyst and 6.5-8.5 for the iridium catalyst. nih.gov

Table 2: Comparison of Rh(III) and Ir(III) Catalysts in Asymmetric Transfer Hydrogenation of Ketones in Water nih.gov

Catalyst Ligand Optimal pH Range Max. Enantioselectivity (ee) Notes
Rh(III) TsDPEN 5.5 - 10.0 up to 99% More efficient in water compared to Iridium catalyst.

Heterogeneous Catalysis Involving Supported Iridium-Rhodium Oxides and Nanoparticles

General Hydrogenation Reactions

Supported nanoparticles of iridium and rhodium are effective heterogeneous catalysts for various hydrogenation reactions. Rhodium nanoparticles have been utilized for the hydrogenation of olefins, unsaturated aldehydes and ketones, nitriles, and nitroarenes under mild conditions. nih.gov For instance, a supported rhodium complex demonstrated good recyclability over five cycles for the hydrogenation of cyclohexene to cyclohexane at room temperature and pressure. nih.gov Similarly, water-dispersed rhodium nanoparticles have been used for the hydrogenation of functionalized aromatic compounds. wikipedia.org

Supported iridium oxide nanoparticles also exhibit significant catalytic activity for hydrogen transfer reactions. cardiff.ac.uk A model has been developed to predict hydrogen chemisorption on supported palladium, iridium, and rhodium catalysts by considering the statistics of metal surface atom and site distribution on perfect cuboctahedron clusters. This model predicts H/M (hydrogen atom to surface metal atom) ratios that deviate from the commonly assumed 1:1 stoichiometry, with predicted values up to 2.77 for iridium and 2.31 for rhodium, depending on particle size. semanticscholar.org This highlights the complexity of gas-surface interactions on these nanoparticle catalysts.

C-H Bond Activation and Functionalization

The activation and functionalization of otherwise inert C-H bonds is a powerful tool in organic synthesis, and both rhodium and iridium complexes have emerged as leading catalysts for these transformations, often utilizing a directing group strategy to ensure selectivity. researchgate.netscispace.com

Bimetallic systems have also been explored. The reaction of Schiff base ligands with [Rh(PPh3)3Cl] and [Ir(PPh3)3Cl] leads to organorhodium and organoiridium complexes, respectively, through the activation of C-H and O-H bonds. frontiersin.orgnih.gov While both metals mediate C-H activation, the resulting iridium complexes were found to be efficient catalyst precursors for Suzuki-type C-C cross-coupling reactions, whereas the rhodium analogues were much less effective. frontiersin.orgnih.gov This difference in reactivity underscores the distinct catalytic properties imparted by each metal even within a similar ligand framework. The development of rhodium-catalyzed asymmetric C-H functionalization reactions is an active area of research, with various transformations being explored. snnu.edu.cn

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula / Class
Iridium--oxorhodium (1/1) IrORh
Cyclooctene C8H14
Cyclooctanone C8H14O
Water H2O
Hydrogen H2
Oxygen O2
Tris-2,2'-bipyridyl rhodium(III) [Rh(bpy)3]3+
Iridium(III) photosensitizer Ir(C^N)2(N^N)+
[Rh(N^N)2]0 [Rh(bpy)2]0
Mercury Hg
Carbon disulfide CS2
Iridium(III) hydride complex -
Iridium hydroperoxide IrOOH
Iridium-hydroxo species IrOH
Acetic acid CH3COOH
Methanol CH3OH
Carbon monoxide CO
[Rh(CO)2I2]− -
Carbon dioxide CO2
Hydrosilane -
Ethylene C2H4
[Cp*MCl2]2 (M=Rh, Ir) -
TsDPEN N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Cyclohexene C6H10
Cyclohexane C6H12
Benzaldehyde C6H5CHO
Benzophenone (C6H5)2CO
Diaryliodonium salts [Ar2I]+X−
[Rh(PPh3)3Cl] Wilkinson's catalyst
[Ir(PPh3)3Cl] Vaska's complex analogue
Triethanolamine C6H15NO3

Unable to Generate Article on "Iridium--oxorhodium (1/1)"

Following a comprehensive search of available scientific literature and chemical databases, no specific information, research articles, or structural data could be found for the chemical compound designated as "Iridium--oxorhodium (1/1)". This name does not correspond to a recognized compound in the current body of chemical knowledge.

As a result, it is not possible to generate a scientifically accurate article that focuses solely on this compound and adheres to the provided outline. The requested sections on catalytic reactivity and mechanistic studies require detailed research findings that are not available for a compound that has not been synthesized, characterized, or studied.

The search results did yield extensive information on various individual iridium complexes and rhodium complexes, as well as some bimetallic iridium-rhodium systems, that are active in the catalytic processes mentioned in the outline:

Aldehyde-Water Shift Reactions : Research has been conducted on half-sandwich complexes of iridium and rhodium as catalysts for this reaction. lanl.govfigshare.comresearchgate.net

Oxidative Addition and Reductive Elimination : These are fundamental mechanistic steps well-documented for a wide range of iridium(III) and rhodium(III) complexes. wikipedia.orgumb.edulibretexts.orgjimdo.com

Migratory Insertion : This mechanism is a key feature in the chemistry of both iridium and rhodium organometallic compounds. rsc.orgresearchgate.net

Cycloaddition Reactions : The mechanisms of cycloaddition reactions involving metalloaromatic complexes of both iridium and rhodium have been investigated through theoretical studies. nih.govnih.gov

Kinetic Resolution and Desymmetrization : Iridium and rhodium complexes are widely used in asymmetric catalysis for kinetic resolution and desymmetrization strategies. rsc.orgnih.govresearchgate.netnih.govrsc.org

However, none of these studies specifically mention or characterize a bimetallic "Iridium--oxorhodium (1/1)" species. Without any data on its existence, structure, or reactivity, generating the requested article would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, the request to generate an article focusing solely on "Iridium--oxorhodium (1/1)" cannot be fulfilled.

Coordination Chemistry and Ligand Design in Iridium Rhodium Oxygen Systems

The development of heterobimetallic complexes containing both iridium and rhodium, particularly those involving an oxygen-containing ligand or substrate, is a burgeoning field in organometallic chemistry. The unique and often synergistic properties of these adjacent d-block metals offer potential for novel reactivity and catalysis. The design of the ligand framework is paramount in controlling the geometry, electronic structure, and chemical behavior of these Iridium-Rhodium-Oxygen systems.

Advanced Materials Applications of Iridium Rhodium Oxygen Systems

Development of Mixed Metal Oxide Anodes for Electrochemical Processes

Mixed metal oxide (MMO) anodes composed of iridium and rhodium oxides are critical components in various electrochemical industries due to their superior performance and longevity compared to traditional anodes. mdpi.comyuxi-anode.com These anodes typically consist of a titanium substrate coated with a catalytically active layer of mixed iridium and rhodium oxides, often in combination with other metal oxides like tantalum oxide or ruthenium oxide. yuxi-anode.commetakem.de

The primary advantage of Ir-Rh MMO anodes lies in their exceptional electrochemical activity and stability, particularly in harsh environments such as those with low pH or high chloride concentrations. yuxi-anode.com The iridium oxide component is known for its high catalytic activity towards the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. acs.org The addition of rhodium oxide can further enhance the catalytic performance and stability of the anode. For instance, studies have shown that the presence of RhOx in an IrO2-based coating can lead to a superior service lifetime. researchgate.net

The electrochemical properties of these anodes can be tailored by adjusting the composition of the mixed metal oxide coating. Research has shown that varying the proportions of iridium and rhodium oxides can influence the anode's electrical conductivity and service life. researchgate.net For example, increasing the RhOx content in a Ti/IrO2+RhOx+ZrO2 coating has been found to improve its service lifetime. researchgate.net

These anodes are utilized in a wide range of applications, including the chlor-alkali industry for chlorine production, electrowinning of metals, and cathodic protection systems. yuxi-anode.comresearchgate.net In the context of the growing hydrogen economy, the development of efficient and durable MMO anodes for water electrolyzers is of paramount importance. Iridium-rhodium based anodes are promising candidates for this application due to their high activity and stability in the acidic environments of proton exchange membrane (PEM) electrolyzers. acs.org

Interactive Data Table: Electrochemical Performance of Iridium-Rhodium Based Anodes

Anode CompositionApplicationKey Performance MetricReference
Ti/IrO2+RhOx+ZrO2Electrochemical OxidationIncreased service lifetime with higher RhOx content researchgate.net
Rhodium-Iridium Alloy NanoparticlesAcidic Oxygen Evolution3-fold enhanced mass activity compared to pure Ir NPs acs.org
Ir50Rh50/CAmmonia (B1221849) Electro-oxidation500% higher current density than Ir/C researchgate.net
Ir-Ru Mixed Metal OxideSeawater ElectrolysisHigh chemical stability in severe environments yuxi-anode.com

Integration in Microelectronics: Interconnects and Diffusion Barriers

In the realm of microelectronics, the continuous scaling of integrated circuits necessitates the use of advanced materials for interconnects and diffusion barriers that can withstand the demanding fabrication processes and ensure reliable device performance. cambridge.orgatomiclimits.com Iridium and rhodium, owing to their high melting points, chemical inertness, and excellent conductivity, are being explored as potential candidates for these applications. aip.orgter-arkhiv.ru

Films of rhodium and iridium are particularly attractive for use as barrier layers between dielectric materials and the silicon substrate in memory devices like ferroelectric memories. google.com Iridium oxide, in particular, is noted for being highly conductive and an effective barrier to oxygen diffusion. google.com The formation of stable oxides like IrO2 can reduce the inter-diffusion of oxygen and other elements, thereby improving the reliability of silicon-based devices. cambridge.org

Research has shown that thin films of iridium can act as effective diffusion barriers. For instance, an atomic-layer-deposited 12-nm-thick iridium film can prevent the diffusion of copper into silicon at temperatures up to 500°C. ter-arkhiv.ru Alloying iridium with rhodium can further enhance these properties. First-principles simulations suggest that both rhodium and iridium have significantly higher activation energies for diffusion compared to copper, indicating a much-improved resistance to electromigration failure, a critical reliability concern in modern interconnects. aip.org

The choice of liner material is also crucial for the performance of interconnects. Studies have evaluated various liner materials like TiN, TiO, TaN, and TaO in conjunction with rhodium and iridium. aip.org These studies have found that while the choice of liner has a minimal impact on surface scattering, it does affect adhesion and via resistance. aip.org

Interactive Data Table: Properties of Iridium and Rhodium for Microelectronics

PropertyIridium (Ir)Rhodium (Rh)Significance in MicroelectronicsReference
Activation Energy for Diffusion (eV) 2.61.5Higher values indicate better resistance to electromigration. aip.org
Bulk Resistivity (μΩ·cm) 5.34.3Low resistivity is essential for efficient signal transmission in interconnects. ter-arkhiv.ru
Melting Point (°C) 24461964High melting point ensures stability during high-temperature fabrication processes. nih.gov
Diffusion Barrier Performance Effective up to 500°C (12 nm film)-Prevents inter-diffusion of materials, ensuring device integrity. ter-arkhiv.ru

High-Temperature and Corrosion-Resistant Alloys for Extreme Environments

Iridium-rhodium alloys are renowned for their exceptional performance in extreme environments characterized by high temperatures and corrosive atmospheres. nih.govdntb.gov.ua The high melting point of iridium (2443°C) and its excellent corrosion resistance make it a promising material for high-temperature applications. nasa.gov However, pure iridium can suffer from low rigidity and significant oxidation at elevated temperatures. nasa.gov Alloying iridium with rhodium effectively addresses these shortcomings. nih.govnasa.gov

The addition of rhodium to iridium results in alloys with improved pressure processing performance and significantly enhanced resistance to high-temperature oxidation. dntb.gov.ua For example, at 1100°C, the primary oxide formed on Ir-Rh alloys is Rh2O3, which provides a protective layer against further oxidation. nih.gov The oxidation resistance generally increases with higher rhodium content. nih.gov

These alloys are utilized in a variety of demanding applications. They are used as thermocouple materials for measuring extremely high temperatures. dntb.gov.ua Another significant application is in the manufacturing of spark plug electrodes for high-performance engines. nih.gov The harsh conditions within an engine, including high temperatures, pressures, and corrosive gases, necessitate electrode materials with outstanding durability, and Ir-Rh alloys have proven to be well-suited for this purpose. nih.gov

Furthermore, the addition of rhodium to iridium can substantially increase the alloy's resistance to oxidation, even though it slightly reduces the melting point. For instance, an alloy with approximately 30 percent rhodium has a melting point around 2200°C but exhibits a marked improvement in oxidation resistance. acs.org

Interactive Data Table: Properties of Iridium-Rhodium Alloys for High-Temperature Applications

Alloy CompositionMelting Point (°C)Key PropertiesCommon ApplicationsReference
IrRh10 (10% Rh) ~2400Improved oxidation resistance over pure IrHigh-temperature thermocouples, Spark plug electrodes nih.govdntb.gov.ua
IrRh25 (25% Rh) ~2350Enhanced high-temperature strength and corrosion resistanceSpark plug electrodes, Aerospace components nih.gov
IrRh40 (40% Rh) ~2300Excellent oxidation resistance at very high temperaturesHigh-temperature thermocouples, Crucibles for crystal growth nih.govdntb.gov.ua
Ir with ~30% Rh ~2200Substantially increased oxidation resistanceHigh-temperature corrosion-resistant components acs.org

Catalytic Sensing Applications in Gas and Environmental Monitoring

Iridium and rhodium oxides play a crucial role as catalytic materials in the development of gas sensors for environmental monitoring and industrial safety. biomedres.usmdpi.com These sensors are designed to detect a variety of hazardous, toxic, and combustible gases. google.com The catalytic activity of iridium and rhodium oxides enhances the sensitivity, selectivity, and response time of these sensors. biomedres.usmdpi.com

Metal oxide semiconductor (MOS) gas sensors often utilize a base material, such as titanium dioxide (TiO2) or tin oxide (SnO2), whose electrical resistance changes upon exposure to a target gas. biomedres.us The addition of iridium or rhodium as a catalyst to these materials significantly improves their gas sensing properties. biomedres.us For instance, the addition of iridium, nickel, and rhodium to TiO2 films has been shown to make them more sensitive to oxygen and modify their response speed. biomedres.us

Iridium oxide nanoparticles have been successfully used to decorate carbon nanotubes for the detection of harmful gases like nitrogen dioxide (NO2) and ammonia (NH3). mdpi.com These hybrid materials exhibit higher and more stable responses compared to bare carbon nanotubes. mdpi.com The sensing mechanism often involves the catalytic oxidation or reduction of the target gas on the surface of the iridium or rhodium oxide, leading to a change in the charge carrier concentration of the sensing material and thus a measurable change in its resistance. mdpi.com

Rhodium oxide surface-loaded gas sensors have also been systematically studied. The response of these sensors to various gases is influenced by the electronic coupling between the rhodium oxide clusters and the base oxide material. The catalytic effect of these noble metal oxides is often related to their high work functions, which can influence the electronic properties of the base semiconductor material. biomedres.us

Interactive Data Table: Iridium-Rhodium in Catalytic Gas Sensing

Sensor SystemTarget Gas(es)Role of Ir/RhKey FindingReference
IrOx-decorated MWCNTs NO2, NH3Catalytic nanoparticlesHigher and more stable response than bare MWCNTs. mdpi.com
Rh, Ni, Ir on TiO2 films OxygenCatalystIncreased sensitivity and modified response speed. biomedres.us
Pt-Ir alloy filament Combustible gasesCatalytic filamentUsed in sensors for detecting combustible organic gases.
Rhodium oxide on WO3, SnO2, In2O3 CO, Acetone, etc.Surface catalystStrong electronic coupling enhances sensing characteristics.

Concluding Remarks and Future Research Directions in Iridium Rhodium Oxygen Chemistry

Emerging Trends in Catalyst Design and Material Engineering

The design of next-generation catalysts based on iridium and rhodium is moving towards more intricate and precisely controlled architectures. A significant trend is the synthesis of nanostructured materials, where the morphology, particle size, and composition are meticulously engineered to maximize the number of active sites and enhance catalytic activity.

One promising approach is the creation of solid-solution oxides . For instance, rhodium-iridium solid-solution oxides have been successfully formed on monoclinic zirconia supports, which, after hydrogen pretreatment, transform into metallic random alloys. rsc.orgrsc.org This method demonstrates the potential to create highly dispersed and intimately mixed bimetallic sites, which can lead to superior catalytic performance in applications like three-way catalysis. rsc.orgrsc.org

Another key trend is the development of mixed oxides with well-defined crystal structures , such as perovskites. csic.esacs.org These structures allow for the precise tuning of the electronic properties and coordination environment of the iridium and rhodium cations, which can significantly impact their catalytic activity. csic.es The ability to incorporate various other cations into the perovskite lattice offers a vast compositional space for designing catalysts with tailored properties for specific reactions, such as the oxygen evolution reaction (OER). csic.esacs.org

Furthermore, the focus is shifting towards reducing the loading of precious metals without compromising performance. This is driven by the high cost and scarcity of both iridium and rhodium. acs.orgnoble6.comph7technologies.com Strategies include the design of core-shell nanoparticles, where a core of a less expensive material is coated with a thin shell of the active iridium-rhodium oxide, and the use of single-atom catalysts, where individual metal atoms are dispersed on a support.

The table below summarizes some of the emerging catalyst design strategies:

Catalyst Design StrategyDescriptionPotential Advantages
Nanostructuring Synthesis of nanoparticles, nanoclusters, and nanodendrites to increase surface area and active site density.Higher mass activity, improved catalytic efficiency.
Solid-Solution Oxides Formation of a single-phase oxide containing both iridium and rhodium cations randomly distributed in the crystal lattice.Enhanced synergistic effects between Ir and Rh, improved stability.
Perovskite Structures Creation of mixed oxides with the ABX₃ perovskite crystal structure, allowing for fine-tuning of electronic and geometric properties.Tunable catalytic activity, potential for high thermal stability.
Reduced PGM Loading Development of core-shell structures or single-atom catalysts to minimize the use of precious metals.Cost reduction, improved atom economy.

Challenges and Opportunities for Enhanced Performance and Sustainability in Applications

While the potential of iridium-rhodium-oxygen systems is significant, several challenges must be addressed to unlock their full capabilities and ensure their sustainable implementation in various technologies.

A primary challenge is the high cost and limited availability of both iridium and rhodium. acs.orgnoble6.comph7technologies.com This economic constraint necessitates the development of highly efficient catalysts with extremely low precious metal loadings. The opportunity here lies in the rational design of catalysts that maximize the turnover frequency of each active site.

Catalyst stability and durability represent another critical hurdle, especially in harsh operating conditions such as the acidic environment of proton exchange membrane (PEM) water electrolyzers or the high temperatures of automotive catalytic converters. acs.org Iridium oxides are known for their relative stability in acidic media, but the introduction of rhodium and the formation of mixed oxides can alter this stability. nsf.govrowan.edu Understanding the degradation mechanisms, such as metal leaching and surface reconstruction, is crucial for designing more robust materials. acs.org There is a significant opportunity to develop advanced characterization techniques to study these processes in situ and guide the synthesis of more durable catalysts.

The synthesis of materials with precise control over stoichiometry and structure at a large scale remains a challenge. Many of the promising synthesis methods are currently limited to laboratory-scale production. The opportunity exists to develop scalable and cost-effective synthesis routes to make these advanced materials commercially viable.

The table below outlines the key challenges and the corresponding opportunities:

ChallengeOpportunity
High Cost and Scarcity of Ir and Rh Develop catalysts with ultra-low precious metal loading and high atom efficiency; explore recycling strategies. noble6.comsintef.no
Catalyst Stability and Durability Investigate degradation mechanisms to design more robust materials; develop protective coatings or novel support materials. acs.org
Scalable Synthesis Develop cost-effective and scalable synthesis methods for producing well-defined mixed-oxide nanostructures.
Understanding Synergistic Effects Utilize advanced computational and in-situ characterization techniques to elucidate the nature of the synergistic interactions between iridium and rhodium.

Interdisciplinary Research Avenues at the Interface of Chemistry, Materials Science, and Engineering

The future advancement of iridium-rhodium-oxygen chemistry will heavily rely on a concerted and interdisciplinary research effort that bridges the gap between fundamental science and practical application.

Computational modeling and data science are poised to play a pivotal role. chemrxiv.org Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and stability of these complex materials, thereby guiding the experimental design of new catalysts. researchgate.net Machine learning algorithms can be employed to screen large compositional spaces and predict the performance of novel materials, accelerating the discovery process. chemrxiv.org

Advanced in-situ and operando characterization techniques are essential for understanding how these catalysts function under real operating conditions. researchgate.net Techniques such as ambient pressure X-ray photoelectron spectroscopy (AP-XPS), in-situ transmission electron microscopy (TEM), and Raman spectroscopy can provide a dynamic picture of the catalyst's structure and chemical state during a reaction, revealing crucial information about active sites and degradation pathways. researchgate.net

Chemical and process engineering will be critical for translating laboratory discoveries into industrial applications. This includes the development of scalable synthesis processes, the design of efficient reactor systems, and the integration of these catalysts into devices such as fuel cells, electrolyzers, and exhaust gas treatment systems. mdpi.com Furthermore, developing efficient recycling processes for these precious metal-containing materials is a crucial aspect of sustainability that requires engineering solutions. noble6.comsintef.no

The synergy between these disciplines will be the driving force for innovation in iridium-rhodium-oxygen chemistry, paving the way for the development of high-performance, durable, and sustainable materials that can address some of the most pressing challenges in energy and environmental science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.